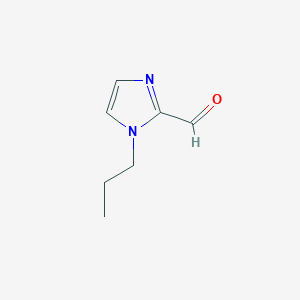![molecular formula C37H70N2O7 B067736 (2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid CAS No. 179095-19-3](/img/structure/B67736.png)
(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid is a synthetic compound that has been developed for scientific research purposes. This compound has a complex chemical structure and has been shown to have potential applications in various fields of research. In
Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Biological Activity
The compound has been studied in the context of enantioselective synthesis, which is important for creating specific molecular configurations. For example, the enantioselective synthesis of neuroexcitant analogues like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA) shows the significance of such processes in producing bioactive compounds (Pajouhesh et al., 2000).
Antioxidant and Anti-inflammatory Applications
Research indicates the potential of similar compounds in antioxidant and anti-inflammatory applications. The synthesis of analogs from N,N′-Dicyclohexylcarbodiimide (DCC) and their evaluation for antioxidant and anti-inflammatory activities highlight the therapeutic potential of these compounds (Sahoo, Subudhi, & Swain, 2011).
Synthesis in Drug Development
The synthesis of similar compounds has been crucial in the development of potent PPARγ agonists, demonstrating the application in drug discovery and development (Reynolds & Hermitage, 2001).
Antimicrobial Properties
Certain derivatives of similar compounds exhibit antimicrobial activity, which could be significant in developing new antimicrobial drugs. For instance, N-Substituted-β-amino acid derivatives containing various moieties demonstrated good antimicrobial activity against specific pathogens (Mickevičienė et al., 2015).
Biosynthesis and Chemical Synthesis
The study of biosynthesis pathways of related compounds, like polyoxypeptin A, provides insights into the natural production of these compounds and their analogs, which is useful for developing synthetic methods (Umezawa et al., 2001).
Propiedades
Número CAS |
179095-19-3 |
|---|---|
Nombre del producto |
(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid |
Fórmula molecular |
C37H70N2O7 |
Peso molecular |
655 g/mol |
Nombre IUPAC |
(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C37H70N2O7/c1-30(2)23-19-15-11-7-5-9-13-17-21-25-32(27-34(41)38-28-35(42)39-33(29-40)37(44)45)46-36(43)26-22-18-14-10-6-8-12-16-20-24-31(3)4/h30-33,40H,5-29H2,1-4H3,(H,38,41)(H,39,42)(H,44,45)/t32-,33+/m1/s1 |
Clave InChI |
DZKPDDDIBSEKLY-SAIUNTKASA-N |
SMILES isomérico |
CC(C)CCCCCCCCCCC[C@H](CC(=O)NCC(=O)N[C@@H](CO)C(=O)O)OC(=O)CCCCCCCCCCCC(C)C |
SMILES |
CC(C)CCCCCCCCCCCC(CC(=O)NCC(=O)NC(CO)C(=O)O)OC(=O)CCCCCCCCCCCC(C)C |
SMILES canónico |
CC(C)CCCCCCCCCCCC(CC(=O)NCC(=O)NC(CO)C(=O)O)OC(=O)CCCCCCCCCCCC(C)C |
Sinónimos |
WB 3559 D WB-3559D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



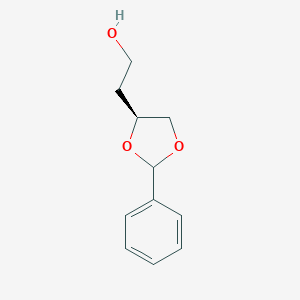
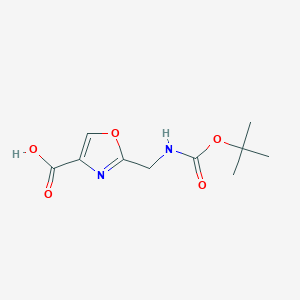
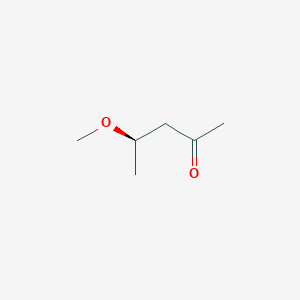
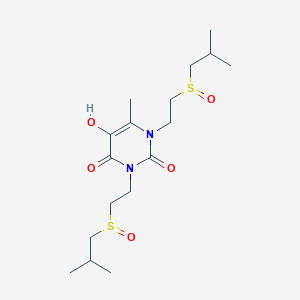


![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B67665.png)
![Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione](/img/structure/B67666.png)
![[2,2':6',2''-Terpyridin]-4'-amine](/img/structure/B67670.png)
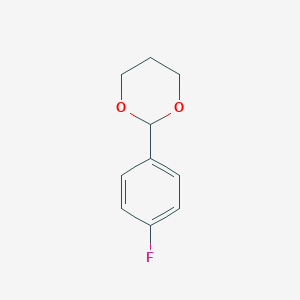
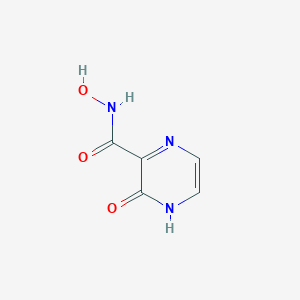
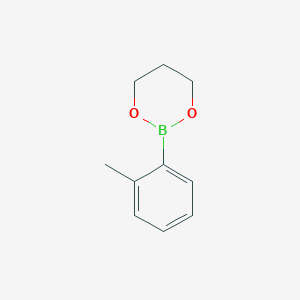
![4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B67678.png)
